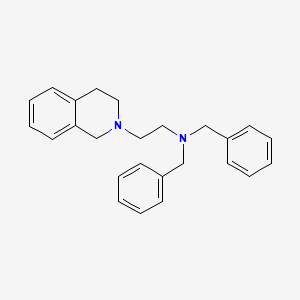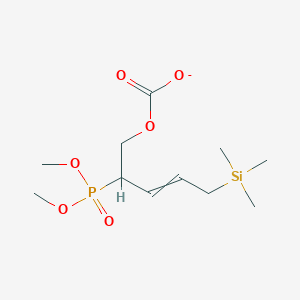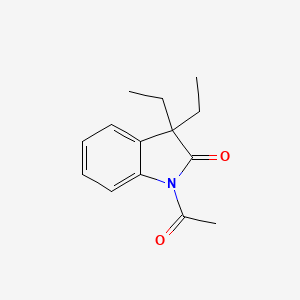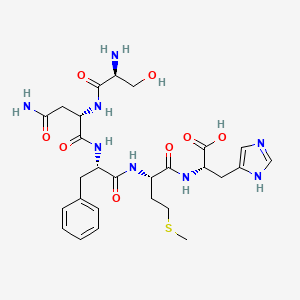
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of dibenzyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dibenzyl Groups: This step often involves reductive amination, where benzyl chloride reacts with the dihydroisoquinoline intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Benzyl chloride, sodium cyanoborohydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibenzyl-2-phenylethylamine: Similar structure but lacks the dihydroisoquinoline core.
N,N-Dibenzyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the ethylamine chain.
Uniqueness
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is unique due to its combination of the dihydroisoquinoline core and dibenzyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
827310-27-0 |
|---|---|
Molekularformel |
C25H28N2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)19-27(20-23-11-5-2-6-12-23)18-17-26-16-15-24-13-7-8-14-25(24)21-26/h1-14H,15-21H2 |
InChI-Schlüssel |
YZOVUEGAVQZUAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)


![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)



![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
